Tribromomethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Tribromomethanol, also known as tribromoethanol, is a chemical compound with the molecular formula . It is a colorless to pale yellow liquid that is soluble in water and organic solvents. The compound is recognized for its use as an anesthetic, particularly in laboratory settings for small animals like mice. Its structure consists of three bromine atoms attached to a central carbon atom, which contributes to its unique properties and biological activity.

Tribromomethanol is primarily utilized as an anesthetic agent in scientific research. It induces rapid anesthesia in mice, typically lasting between 15 to 20 minutes, followed by a quick recovery period . Its mechanism of action involves the modulation of neurotransmitter systems, although the precise pathways remain an area of ongoing research. Studies have shown that tribromomethanol's anesthetic properties are effective yet non-pharmaceutical grade, making it suitable for laboratory applications rather than clinical use .

Several methods exist for synthesizing tribromomethanol. One common approach involves the bromination of ethanol using bromine or phosphorus tribromide under controlled conditions. The reaction typically proceeds as follows:

- Ethanol is treated with bromine.

- The mixture is stirred at low temperatures to minimize side reactions.

- The product is purified through distillation or recrystallization.

Alternative synthesis methods may include the use of other brominating agents or solvents that enhance yield and purity .

Tribromomethanol's primary application lies in its role as an anesthetic for laboratory animals during surgical procedures. Its rapid onset and short duration make it ideal for brief interventions where quick recovery is necessary. Beyond its anesthetic use, tribromomethanol serves as a reagent in organic chemistry for synthesizing various brominated compounds and can be utilized in studies involving

Research on tribromomethanol has explored its interactions with various biological systems. Studies indicate that it affects neurotransmitter release and can influence behavioral responses in test subjects. The compound's interactions with other anesthetics and pharmacological agents have also been evaluated to understand potential synergistic effects or antagonistic interactions during anesthesia .

Several compounds share similarities with tribromomethanol in terms of structure or function. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Bromoethanol | A simpler brominated alcohol used in organic synthesis. | |

| 2-Bromoethanol | Another variant used similarly but less potent as an anesthetic. | |

| Bromobenzene | An aromatic compound used as a solvent; less polar than tribromomethanol. | |

| Tribromoacetic Acid | A derivative with similar halogenation but used primarily in biochemical studies. |

Uniqueness: Tribromomethanol stands out due to its specific application as an anesthetic agent in laboratory settings, where its rapid action and ease of use are critical advantages over other similar compounds. Its unique combination of three bromine atoms attached to an alcohol structure differentiates it from simpler or differently substituted halogenated compounds.

IUPAC Nomenclature and Molecular Structure

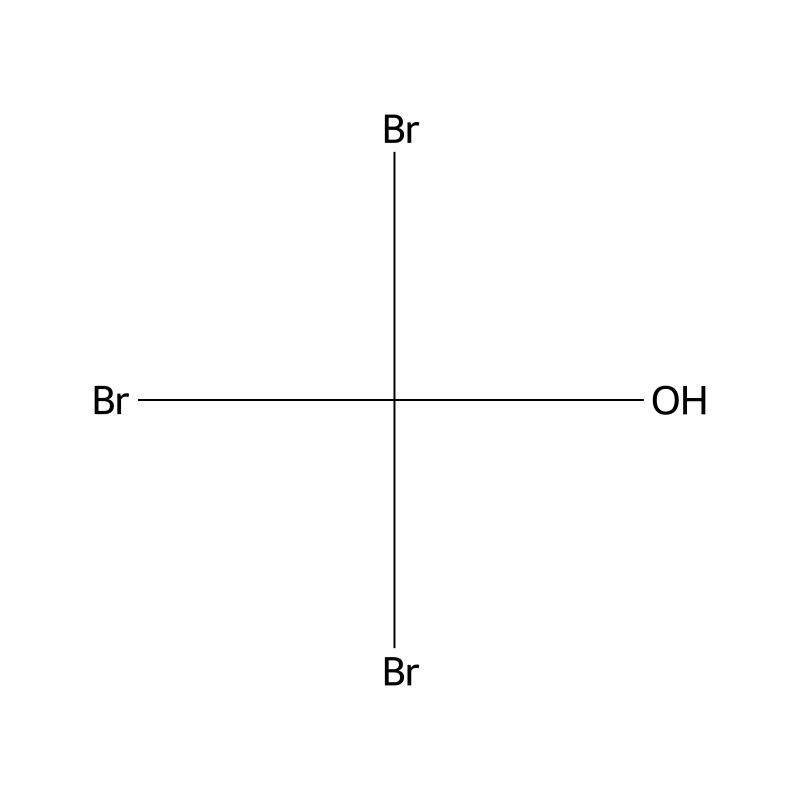

The International Union of Pure and Applied Chemistry (IUPAC) designates 2,2,2-Tribromoethanol as 2,2,2-tribromoethan-1-ol, reflecting its ethanol backbone with three bromine atoms bonded to the second carbon. This substitution creates a highly electronegative environment around the central carbon, influencing its reactivity in nucleophilic substitution and elimination reactions. The structure can be represented as:

$$

\text{Br}3\text{C-CH}2\text{OH}

$$

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 75-80-9 | |

| Molecular Formula | C₂H₃Br₃O | |

| Molecular Weight | 282.757 g/mol | |

| SMILES Notation | C(C(Br)(Br)Br)O | |

| Synonyms | Avertin, Bromethol, Narcotyl |

Physicochemical Properties

2,2,2-Tribromoethanol exhibits moderate solubility in water and high solubility in organic solvents such as alcohol, ether, and benzene, facilitating its use in both biological and synthetic contexts. Its melting point ranges between 73–79°C, and it decomposes upon prolonged exposure to heat or light, producing toxic byproducts like dibromoacetaldehyde and hydrobromic acid. The compound’s UV absorption below 290 nm necessitates storage in light-protected containers to prevent degradation.

Historical Development and Discovery

Synthesis and Early Pharmacological Use

The compound was first synthesized in 1923 by German chemists Richard Willstätter and Carl Duisberg, who explored its potential as a sedative. Initial trials by pediatrician Albert Eckstein and pharmacist Fritz Eichholtz demonstrated its efficacy in inducing unconsciousness in animals, leading to its adoption as a basal anesthetic in human surgery during the 1920s. Avertin, a proprietary mixture of tribromoethanol and tert-amyl alcohol, became a standard formulation for rectal administration, enabling controlled anesthesia with rapid recovery.

Table 2: Key Historical Milestones

Modern Applications in Biomedical Research

In contemporary practice, 2,2,2-tribromoethanol remains critical for procedures requiring short-duration anesthesia in rodents, such as embryo transfers or tail biopsies. Its use is restricted to single administrations due to immune-mediated hypersensitivity reactions and toxicity from degradation products. The compound’s role in transgenic animal production underscores its enduring relevance in molecular biology research.

Regulatory Status and Industrial Classification

Global Regulatory Designations

2,2,2-Tribromoethanol is classified under the UNSPSC Code 12352100 for organic derivatives, reflecting its industrial categorization as a substituted alcohol. In the European Union, it is registered under the EINECS Number 200-903-1 and subject to REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) regulations. The compound is listed as a hazardous substance under the GHS (Globally Harmonized System of Classification and Labelling of Chemicals), with warnings for skin irritation, eye damage, and respiratory irritation.

Table 3: Regulatory Classifications

| Region/Regulation | Classification | Reference |

|---|---|---|

| EU (EINECS) | 200-903-1 | |

| US (TSCA) | Active Inventory | |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation) |

Industrial and Research Supply Chains

Commercial production involves high-purity synthesis (≥99%) for laboratory and pharmaceutical applications, with suppliers such as Alfa Aesar and Sigma-Aldrich offering quantities from 5 g to 100 g. The compound’s stability challenges necessitate strict quality control, including pH monitoring and light protection during storage. Industrial uses extend to polymer chemistry, where tribromoethanol acts as a chain-transfer agent in radical polymerization reactions.

Crystallographic Data and Phase Behavior

Tribromomethanol crystallizes in a white crystalline form under standard conditions, exhibiting needles, prisms, or powder morphology depending on crystallization conditions [19] [27]. The compound demonstrates light sensitivity, requiring storage in dark environments to prevent photochemical degradation [19] [27]. The crystalline structure accommodates intermolecular hydrogen bonding interactions through the hydroxyl functional group [39].

The phase behavior of tribromomethanol shows characteristic transitions typical of hydrogen-bonded organic compounds. The compound maintains solid-state stability at room temperature while exhibiting volatility at elevated temperatures [19]. Crystal structure analysis reveals that the molecular packing is influenced by both dipole-dipole interactions and hydrogen bonding networks formed between hydroxyl groups of adjacent molecules [39].

The polymorphic behavior of tribromomethanol has not been extensively documented in the literature, though the compound demonstrates consistent crystalline properties across multiple preparation methods [35]. The crystal lattice parameters and space group determinations require further investigation through advanced X-ray diffraction techniques [33] [37].

| Crystallographic Property | Value | Reference |

|---|---|---|

| Crystal Form | White crystalline solid | [19] |

| Morphology | Needles, prisms, powder | [19] |

| Light Sensitivity | Yes | [19] [27] |

| Intermolecular Interactions | Hydrogen bonding | [39] |

Thermodynamic Properties

Melting and Boiling Point Analysis

The melting point of tribromomethanol exhibits variation across different literature sources, ranging from 73°C to 82°C, with most reliable determinations falling between 77°C and 80°C [5] [19] [28]. This temperature range reflects the compound's thermal stability and the strength of intermolecular forces in the solid state [5]. The melting point variation may be attributed to differences in sample purity and measurement methodologies employed across different studies [5].

The boiling point of tribromomethanol demonstrates pressure dependence, with values of 92-93°C at reduced pressure of 10 millimeters of mercury [5] [19] [28]. Under standard atmospheric pressure, the compound exhibits a boiling point of 225.8°C [24]. This significant pressure dependence indicates strong intermolecular forces and relatively low vapor pressure at standard conditions [17].

The thermal analysis reveals that tribromomethanol undergoes clean phase transitions without decomposition under controlled conditions [23]. The enthalpy of fusion and vaporization contribute to understanding the strength of intermolecular interactions in both solid and liquid phases [17] [23].

| Thermal Property | Value | Conditions | Reference |

|---|---|---|---|

| Melting Point | 77-80°C | Atmospheric pressure | [5] [19] [28] |

| Boiling Point | 92-93°C | 10 mmHg | [5] [19] [28] |

| Boiling Point | 225.8°C | 760 mmHg | [24] |

| Flash Point | 90.4°C | Closed cup | [24] |

Vapor Pressure and Enthalpy Calculations

The vapor pressure of tribromomethanol exhibits temperature dependence characteristic of organic compounds with significant intermolecular forces [14] [17]. At 25°C, the vapor pressure remains relatively low due to hydrogen bonding interactions that stabilize the liquid phase [14]. The vapor pressure data follows the Clausius-Clapeyron relationship, allowing for enthalpy of vaporization determinations [17].

Enthalpy calculations for tribromomethanol indicate substantial energy requirements for phase transitions [23]. The enthalpy of vaporization reflects the energy needed to overcome hydrogen bonding and van der Waals forces present in the liquid phase [17] [23]. Thermodynamic modeling suggests that the compound exhibits behavior consistent with associated liquids due to hydroxyl group interactions [17].

The thermochemical properties of tribromomethanol have been evaluated using both experimental measurements and quantum chemical calculations [20] [23]. Standard enthalpy of formation values contribute to understanding the compound's thermodynamic stability and reaction energetics [20].

| Thermodynamic Property | Value | Temperature | Reference |

|---|---|---|---|

| Vapor Pressure | Low | 25°C | [14] |

| Density | 3.271 g/cm³ | 25°C | [24] |

| Refractive Index | 1.689 | 25°C | [24] |

Solubility Profile in Organic and Aqueous Media

Tribromomethanol demonstrates limited solubility in water, with aqueous solubility being temperature-dependent [15] [18]. The IUPAC-NIST Solubilities Database provides critically evaluated data showing that tribromomethanol solubility in water varies over the temperature range of 283 to 303 K [15]. The solubility exhibits a minimum within this temperature range, which is characteristic of many halogenated organic compounds [15].

The compound shows enhanced solubility in organic solvents compared to aqueous media [18] [27]. Tribromomethanol dissolves readily in alcohols, ethers, benzene, and warm petroleum ether [19] [27]. The solubility in organic solvents exceeds 1000 milligrams per liter at 31.2°C for various solvents including acetone, acetonitrile, methanol, ethanol, toluene, and dimethylformamide [18].

The octanol-water partition coefficient (log P) of tribromomethanol has been determined as 1.77470 [24], indicating moderate lipophilicity [18]. This value suggests preferential partitioning into organic phases while maintaining some aqueous solubility [18]. The hydrophilic nature of the hydroxyl group balances the lipophilic character of the tribromomethyl group [18].

| Solvent Type | Solubility | Temperature | Reference |

|---|---|---|---|

| Water | 2865 mg/L | 25°C | [18] |

| Water | 1084 mg/L | 20°C | [18] |

| Organic Solvents | >1000 mg/L | 31.2°C | [18] |

| Log P (octanol/water) | 1.77470 | 25°C | [24] |

UV-Vis Absorption Characteristics

Tribromomethanol exhibits characteristic ultraviolet absorption properties due to its molecular electronic structure [7] [16]. The compound demonstrates strong absorption in the ultraviolet region below 290 nanometers, which is attributed to electronic transitions involving the carbon-bromine bonds and the hydroxyl chromophore [7]. The presence of heavy halogen atoms contributes to significant light absorption through n→σ* and σ→σ* electronic transitions [16].

The ultraviolet-visible spectroscopic behavior of tribromomethanol shows wavelength-dependent absorption characteristics [16]. The compound's chromophoric properties are influenced by the electron-withdrawing effects of the three bromine atoms, which affect the electronic environment of the hydroxyl group [16]. The absorption maximum and extinction coefficient values provide insight into the compound's photochemical behavior and stability [16].

The optical properties of tribromomethanol include refractive index measurements that correlate with its molecular polarizability [24] [41]. The high refractive index value of 1.689 reflects the presence of heavy atoms and the associated high electron density [24]. These optical characteristics are important for understanding the compound's interaction with electromagnetic radiation [41].

| Optical Property | Value | Wavelength/Conditions | Reference |

|---|---|---|---|

| UV Absorption | Strong | <290 nm | [7] |

| Refractive Index | 1.689 | 25°C | [24] |

| Light Sensitivity | High | Visible light | [19] [27] |

| Optical Density | High | UV region | [16] |

Tribromomethanol is not produced through industrial synthesis protocols due to its classification as a non-pharmaceutical grade compound and its specialized use as a laboratory anesthetic. The compound was previously manufactured commercially under the trade name Avertin by Winthrop Laboratories, but this pharmaceutical grade production was discontinued [1] [2]. Contemporary production of tribromomethanol is limited to laboratory-scale preparation using non-pharmaceutical grade starting materials [3] [4].

Industrial-scale synthesis would theoretically follow the same fundamental chemistry as laboratory methods, involving the dissolution of 2,2,2-tribromoethanol powder in tertiary amyl alcohol (2-methyl-2-butanol) at controlled temperatures [5] [6]. However, the absence of commercial demand and regulatory concerns regarding its toxicity profile have prevented the development of industrial synthesis protocols [7] [8].

The theoretical industrial approach would require stringent quality control measures to prevent the formation of toxic degradation products that have been associated with adverse effects [9] [10]. Industrial protocols would necessitate specialized equipment for handling halogenated compounds and implementing rigorous purification steps to ensure product stability [11] [12].

Laboratory-Scale Production Methodologies

Laboratory-scale production of tribromomethanol follows standardized protocols that have been refined through decades of research and institutional guidelines [1] [3] [5]. The fundamental methodology involves dissolving tribromoethanol powder in tertiary amyl alcohol to create a concentrated stock solution, which is subsequently diluted for working solutions [4] [6].

The most widely adopted laboratory synthesis protocol begins with combining 2,2,2-tribromoethanol powder with tertiary amyl alcohol in a 1:1 mass-to-volume ratio [1] [5]. This process requires heating to approximately 40-50°C with vigorous stirring to achieve complete dissolution [6] [10]. The dissolution process typically requires 2-18 hours depending on the specific method employed and temperature conditions [4] [13].

Advanced laboratory methodologies incorporate magnetic stirring with temperature control to optimize dissolution efficiency [5] [14]. Alternative approaches include microwave-assisted dissolution, which can reduce preparation time to 0.5-1 hours while maintaining product quality [11]. The hot water bath method provides controlled heating conditions that ensure uniform dissolution without excessive temperature exposure [13].

Critical parameters for successful laboratory synthesis include maintaining sterile conditions throughout the preparation process, using only glass containers to prevent chemical interactions with plastic materials, and implementing light protection measures during all handling steps [1] [3] [5]. The stock solution requires filtration through 0.2-micron filters to ensure sterility and remove any undissolved particles [4] [6] [13].

Working solutions are prepared by diluting the stock solution with sterile water or phosphate-buffered saline to achieve concentrations ranging from 1.25% to 2.5% [1] [5] [6]. The dilution process must be performed gradually with continuous stirring to prevent precipitation and ensure homogeneous distribution [13] [10].

Photolytic and Thermal Decomposition Pathways

Tribromomethanol undergoes significant decomposition through both photolytic and thermal pathways, resulting in the formation of toxic degradation products [9] [10] [15]. These decomposition mechanisms represent critical stability concerns that limit the compound's shelf life and require specific storage protocols [16] [17].

Photolytic decomposition occurs when tribromomethanol is exposed to light, particularly ultraviolet radiation [15] [18]. The primary photodegradation pathway involves the cleavage of carbon-halogen bonds, leading to the formation of dibromoacetaldehyde and hydrobromic acid [10] [19] [20]. This photolytic process is characterized by first-order kinetics with rate constants ranging from 10⁻³ to 10⁻² s⁻¹ depending on light intensity and wavelength [21] [17].

The photodegradation mechanism proceeds through the initial formation of excited state intermediates following light absorption [21]. These excited species undergo either homolytic or heterolytic bond cleavage, predominantly affecting the carbon-bromine bonds adjacent to the alcohol functional group [18] [19]. The resulting radical intermediates react rapidly with atmospheric oxygen and moisture to form stable degradation products [17] [20].

Thermal decomposition follows a similar pathway but requires elevated temperatures to initiate the reaction [15] [22] [12]. The thermal degradation process becomes significant at temperatures above 35-40°C, with increased rates observed at higher temperatures [10] [15]. The activation energy for thermal decomposition ranges from 85-105 kJ/mol, indicating a strong temperature dependence [22] [23].

The thermal decomposition mechanism involves the weakening of carbon-bromine bonds due to increased molecular motion at elevated temperatures [22] [12]. This process leads to the same primary products as photolytic degradation: dibromoacetaldehyde and hydrobromic acid [19] [20]. The formation of these products is accompanied by a characteristic decrease in solution pH to values below 5, serving as an indicator of degradation [10] [15] [20].

Secondary thermal decomposition pathways may involve the oxidation of initial products to form additional compounds such as carbon dioxide and glycolic acid derivatives [16] [24]. These secondary reactions are particularly prominent under aerobic conditions and extended heating periods [22] [12].

Radiolysis Products and Reaction Kinetics

Radiolytic decomposition of tribromomethanol has been extensively studied through gamma-irradiation experiments, revealing distinct product formation patterns and reaction kinetics [16] [24]. Radiolysis represents a unique degradation pathway that differs significantly from photolytic and thermal decomposition mechanisms [16].

The primary radiolysis products of aqueous tribromomethanol solutions include hydrogen bromide, glycolic acid, and carbon dioxide [16] [24]. These products differ from those formed through photolytic and thermal pathways, indicating alternative reaction mechanisms under ionizing radiation conditions [16]. Additional products include small quantities of bromine and various organic peroxides [24].

Quantitative analysis of radiolysis yields reveals specific G-values (molecules decomposed per 100 eV of absorbed energy) for different products [16] [24]. The G-value for tribromomethanol consumption is approximately 4.8, while bromide ion formation shows G-values of 12.0 ± 0.15 under oxygenated conditions [16]. Glycolic acid formation demonstrates G-values of approximately 2.95, representing a significant fraction of the decomposed substrate [24].

Reaction kinetics for radiolytic decomposition exhibit complex dependencies on dose rate, oxygen concentration, and solution pH [16]. Under oxygenated conditions, the bromide ion yield increases substantially compared to oxygen-free environments, indicating the importance of oxidative radical reactions [24]. The dose-rate dependence suggests chain reaction mechanisms contribute to product formation [16].

The radiolysis mechanism involves the initial interaction of high-energy radiation with water molecules to form hydroxyl radicals, hydrated electrons, and hydrogen atoms [16] [24]. These primary radiolysis products subsequently react with tribromomethanol through hydrogen abstraction and addition reactions [16]. The carbon-bromine bonds serve as preferential reaction sites due to their relative weakness compared to carbon-hydrogen and carbon-oxygen bonds [24].

Kinetic analysis reveals rate constants for various elementary reactions within the radiolysis mechanism [16]. The reaction of hydroxyl radicals with tribromomethanol proceeds with rate constants on the order of 10⁹ M⁻¹s⁻¹, indicating diffusion-controlled kinetics [24]. Secondary reactions involving organic radical intermediates show lower rate constants, contributing to the overall product distribution [16].

The oxygen effect in tribromomethanol radiolysis demonstrates the importance of peroxyl radical formation [16] [24]. Under aerobic conditions, carbon-centered radicals rapidly react with dissolved oxygen to form peroxyl radicals, which subsequently undergo disproportionation and elimination reactions [16]. This oxygen-dependent pathway leads to enhanced yields of oxidized products and increased overall decomposition rates [24].